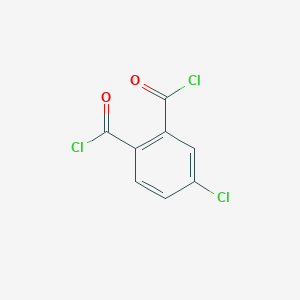











|
REACTION_CXSMILES
|
[Cl-].BrBr.[Cl:4][CH:5]1[CH:13]=[CH:12][CH:8]([C:9]([Cl:11])=[O:10])[CH:7]([C:14]([Cl:16])=[O:15])[CH2:6]1>ClC1C=CC=CC=1>[Cl:4][C:5]1[CH:6]=[C:7]([C:14]([Cl:16])=[O:15])[C:8](=[CH:12][CH:13]=1)[C:9]([Cl:11])=[O:10]
|


|
Name
|
|
|
Quantity
|
241.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
4-chlorotetrahydrophthaloyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1CC(C(C(=O)Cl)C=C1)C(=O)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 100°-110° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The pot temperature is then raised to 165°-170° C. for 2-4 fours
|
|
Type
|
WAIT
|
|
Details
|
during this period
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(C(=O)Cl)=CC1)C(=O)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |